D-Methionine sulfoxide (hydrochloride)
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Overview
Description
D-Methionine sulfoxide (hydrochloride) is the D-isomer of methionine sulfoxide hydrochloride. Methionine sulfoxide is an oxidation product of methionine, an essential amino acid found in proteins. Methionine is particularly susceptible to oxidation during storage or processing, leading to the formation of methionine sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Methionine sulfoxide (hydrochloride) can be synthesized through the oxidation of D-methionine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to ensure the selective formation of the sulfoxide group .
Industrial Production Methods: Industrial production of D-methionine sulfoxide (hydrochloride) involves large-scale oxidation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve high purity levels .
Types of Reactions:
Oxidation: D-Methionine can be oxidized to form D-methionine sulfoxide.
Substitution: The sulfoxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Methionine sulfoxide reductase enzymes, thioredoxin.
Major Products Formed:
Oxidation: D-Methionine sulfoxide.
Reduction: D-Methionine.
Scientific Research Applications
D-Methionine sulfoxide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in oxidative stress and protein function.
Medicine: Explored for its potential in treating oxidative stress-related diseases and aging.
Industry: Utilized in the production of supplements and as a research tool in various biochemical studies.
Mechanism of Action
D-Methionine sulfoxide exerts its effects primarily through its involvement in redox reactions. The compound can be reduced back to D-methionine by methionine sulfoxide reductase enzymes, which play a crucial role in maintaining cellular redox balance. This reduction process helps protect proteins from oxidative damage and maintains their functional integrity .
Comparison with Similar Compounds
L-Methionine sulfoxide: The L-isomer of methionine sulfoxide.
Methionine sulfone: A further oxidized form of methionine.
Comparison:
Uniqueness: D-Methionine sulfoxide (hydrochloride) is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes such as methionine sulfoxide reductase
By understanding the properties, preparation methods, and applications of D-methionine sulfoxide (hydrochloride), researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYSAEWWHPAEBG-VBNQZKKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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